molecular formula C10H19N B12292892 [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine

[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine

Katalognummer: B12292892
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: SYJBFPCQIJQYNV-NPPUSCPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1s,5s)-6,6-Dimethylbicyclo[311]heptan-2-yl]methanamine is a bicyclic amine compound derived from the bicyclo[311]heptane structure This compound is notable for its unique structural features, which include a bicyclic framework with two methyl groups and an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine typically involves the use of starting materials such as cis-myrtanic and myrtenic acids. The synthetic route includes several steps, such as esterification, reduction, and amination. For example, one method involves the reduction of cis-myrtanic acid to its corresponding alcohol, followed by conversion to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Carboxylic acids, isocyanates

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, amides, and carbamates.

Wissenschaftliche Forschungsanwendungen

[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine involves its interaction with biological targets through its amine group. This interaction can lead to the inhibition of bacterial enzymes or disruption of cell membranes, contributing to its antimicrobial activity. The exact molecular pathways and targets are still under investigation, but the compound’s lipophilicity and ability to form hydrogen bonds play a significant role in its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine is unique due to its combination of a bicyclic framework and an amine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7?,8-,9-/m0/s1

InChI-Schlüssel

SYJBFPCQIJQYNV-NPPUSCPJSA-N

Isomerische SMILES

CC1([C@H]2CCC([C@@H]1C2)CN)C

Kanonische SMILES

CC1(C2CCC(C1C2)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.